cyclic GMP-AMP

描述

2’3’-环状鸟苷单磷酸-腺苷单磷酸 (2’3’-cGAMP) 是一种非典型的环状二核苷酸,在原核生物和真核生物中都充当重要的第二信使。它是在胞质双链 DNA 存在的情况下,由环状鸟苷单磷酸-腺苷单磷酸合酶 (cGAS) 合成的。 该化合物在先天免疫反应中起着重要作用,通过激活干扰素基因刺激因子 (STING) 途径,该途径对于抗病毒防御和免疫调节至关重要 .

作用机制

2’3’-cGAMP 通过结合并激活 STING 受体来发挥作用。在激活后,STING 会发生构象变化,促进 TANK 结合激酶 1 (TBK1) 的募集和激活。TBK1 然后磷酸化干扰素调节因子 3 (IRF3),导致 I 型干扰素和其他炎性细胞因子的产生。 此信号级联对于胞质 DNA 的先天免疫反应至关重要 .

生化分析

Biochemical Properties

Cyclic guanosine monophosphate-adenosine monophosphate is synthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate-adenosine monophosphate synthase. This enzyme is activated upon binding to cytosolic DNA, leading to the production of cyclic guanosine monophosphate-adenosine monophosphate. The compound contains mixed phosphodiester linkages, with one between the 2’-OH of guanosine monophosphate and the 5’-phosphate of adenosine monophosphate, and the other between the 3’-OH of adenosine monophosphate and the 5’-phosphate of guanosine monophosphate . Cyclic guanosine monophosphate-adenosine monophosphate interacts with the stimulator of interferon genes protein, leading to the activation of type I interferon response .

Cellular Effects

Cyclic guanosine monophosphate-adenosine monophosphate exerts significant effects on various cell types and cellular processes. It influences cell function by activating the stimulator of interferon genes pathway, which leads to the production of type I interferons and other cytokines. This activation enhances the antiviral response and promotes the expression of genes involved in immune defense . Additionally, cyclic guanosine monophosphate-adenosine monophosphate has been shown to boost the production of antigen-specific antibodies and T cell responses, further enhancing the immune response .

Molecular Mechanism

The molecular mechanism of cyclic guanosine monophosphate-adenosine monophosphate involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines . Cyclic guanosine monophosphate-adenosine monophosphate also has the ability to cross cell membranes through gap junctions, allowing it to exert its effects on neighboring cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic guanosine monophosphate-adenosine monophosphate have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that cyclic guanosine monophosphate-adenosine monophosphate can have sustained effects on cellular function, including prolonged activation of the stimulator of interferon genes pathway and continued production of type I interferons .

Dosage Effects in Animal Models

The effects of cyclic guanosine monophosphate-adenosine monophosphate vary with different dosages in animal models. At low doses, the compound effectively activates the immune response without causing significant adverse effects. At high doses, cyclic guanosine monophosphate-adenosine monophosphate can lead to toxic effects, including excessive inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant immune response.

Metabolic Pathways

Cyclic guanosine monophosphate-adenosine monophosphate is involved in several metabolic pathways. It is synthesized by cyclic guanosine monophosphate-adenosine monophosphate synthase from adenosine triphosphate and guanosine triphosphate. The compound can be degraded by specific phosphodiesterases, which break down the cyclic dinucleotide into its monophosphate components . This degradation regulates the levels of cyclic guanosine monophosphate-adenosine monophosphate and ensures proper control of its signaling functions.

Transport and Distribution

Within cells and tissues, cyclic guanosine monophosphate-adenosine monophosphate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion through gap junctions, allowing it to affect neighboring cells . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring its proper localization and accumulation in target areas.

Subcellular Localization

Cyclic guanosine monophosphate-adenosine monophosphate is localized in the cytoplasm, where it interacts with the stimulator of interferon genes protein. This interaction is crucial for its activation and subsequent signaling functions. The compound’s activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular compartments or organelles .

准备方法

合成路线和反应条件

2’3’-cGAMP 可以通过化学或生物学方法合成。化学合成涉及通过一系列步骤(包括磷酸化和环化反应)使鸟苷单磷酸和腺苷单磷酸环化。 反应条件通常涉及使用有机溶剂和特定的催化剂来获得所需的产物 .

工业生产方法

2’3’-cGAMP 的工业生产通常采用重组 DNA 技术。例如,可以使用表达鼠环状鸟苷单磷酸-腺苷单磷酸合酶 (mcGAS) 的大肠杆菌细胞来实现 2’3’-cGAMP 的重组生产。该方法涉及优化培养基组成、补充二价阳离子和蛋白质表达温度以最大限度地提高产量。 下游加工包括使用阴离子交换色谱法的单步纯化过程 .

化学反应分析

反应类型

2’3’-cGAMP 会发生各种化学反应,包括水解和酶降解。 它在生理条件下相对稳定,但会被特定的酶水解,例如胞外核苷酸焦磷酸酶/磷酸二酯酶 1 (ENPP1) .

常用试剂和条件

2’3’-cGAMP 的合成通常涉及使用核苷酸(鸟苷单磷酸和腺苷单磷酸)、多磷酸盐和特定的酶,如环状鸟苷单磷酸-腺苷单磷酸合酶。 反应条件通常包括具有最佳 pH 值和温度的缓冲水溶液,以促进酶活性 .

主要形成的产物

合成的主要产物是 2’3’-cGAMP 本身。 在酶降解过程中,它可以分解成其组成核苷酸,鸟苷单磷酸和腺苷单磷酸 .

科学研究应用

2’3’-cGAMP 具有广泛的科学研究应用:

相似化合物的比较

2’3’-cGAMP 在环状二核苷酸中是独一无二的,因为它具有混合的磷酸二酯键(2’-5’ 和 3’-5’)。类似的化合物包括:

3’3’-环状鸟苷单磷酸-腺苷单磷酸 (3’3’-cGAMP): 具有典型 3’-5’ 键的细菌第二信使.

2’2’-环状鸟苷单磷酸-腺苷单磷酸 (2’2’-cGAMP): 具有两个 2’-5’ 键的合成类似物.

环状腺苷单磷酸-肌苷单磷酸 (cAIMP): 具有一个腺嘌呤和一个肌苷核苷的合成 STING 配体.

2’3’-cGAMP 的独特结构使其能够与 STING 结合,其亲和力高于其他环状二核苷酸,使其成为 STING 途径的有效激活剂 .

属性

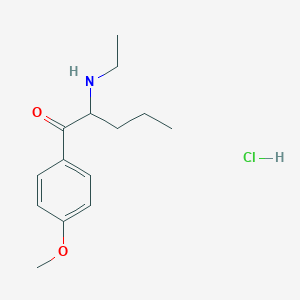

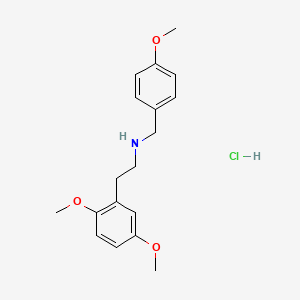

IUPAC Name |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILCFTWUCUKJR-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441190-66-4 | |

| Record name | 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgamp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does cGAMP interact with its target, STING?

A1: cGAMP binds to the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes). This binding induces a conformational change in STING, leading to its activation. [, , ]

Q2: What are the downstream effects of STING activation by cGAMP?

A2: Activated STING initiates a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. [, , ] These molecules play crucial roles in antiviral defense and antitumor immunity. [, , , ]

Q3: Beyond type I IFNs, what other signaling pathways are activated by cGAMP-STING?

A3: cGAMP-STING activation can trigger NF-κB signaling and autophagy. [] Studies utilizing STING mutants that specifically abrogate IRF3 activation while preserving NF-κB signaling or autophagy show that these interferon-independent functions contribute to antiviral and antitumor immunity. []

Q4: What is the role of cGAS in the context of cGAMP and STING?

A4: Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS) is a cytosolic DNA sensor. [, ] Upon recognizing cytosolic DNA, often indicative of pathogen invasion or cellular damage, cGAS synthesizes cGAMP from ATP and GTP. [, ] This cGAMP then acts as the second messenger to activate STING. [, ]

Q5: How does cGAMP contribute to antitumor immunity?

A5: cGAMP, through STING activation, plays a multifaceted role in antitumor immunity. It promotes the maturation of dendritic cells, essential for presenting tumor antigens to T cells. [, ] cGAMP-STING activation also induces the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing. [, ] Furthermore, it can trigger pyroptosis, an inflammatory form of cell death, in tumor cells, further amplifying the immune response. []

Q6: Are there cell-type specific responses to cGAMP-STING activation?

A6: Yes, different cell types exhibit distinct responses to cGAMP-STING activation. For instance, while cGAMP-STING activation in dendritic cells promotes antitumor immunity, its activation in CD4+ T cells can lead to the development of type 1 regulatory T cells (Tr1) during malaria infection. [] These Tr1 cells, through the production of IL-10 and IFNγ, may contribute to the immunosuppressive environment that hinders parasite clearance. []

Q7: What is the molecular formula and weight of cGAMP?

A7: The molecular formula of cGAMP is C20H22N10O14P2, and its molecular weight is 672.42 g/mol.

Q8: Is there spectroscopic data available for cGAMP?

A8: While specific spectroscopic data is not provided in the provided research, cGAMP's structure is well-characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A8: The provided research primarily focuses on the biological activity and therapeutic potential of cGAMP and its synthetic analogs within the context of immune stimulation. Information regarding material compatibility, catalytic properties, computational modeling, environmental impact, and other aspects you listed are not discussed in the provided research papers.

Q9: What is known about the stability of cGAMP?

A9: cGAMP is generally stable but can be degraded by enzymes like ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). []

Q10: How is cGAMP formulated to improve its stability and delivery?

A10: Researchers are exploring various delivery systems for cGAMP, including:

- Liposomes: Encapsulating cGAMP within liposomes improves its stability and cellular uptake. [, ]

- Virus-like particles (VLPs): cGAMP-loaded VLPs enable targeted delivery to antigen-presenting cells, enhancing its therapeutic efficacy. []

- Nanoparticles: Nanoparticles loaded with cGAMP and other agents like STING agonists show promise in boosting antitumor immunity. [, ]

A10: Specific SHE regulations regarding cGAMP are not discussed in the research provided. As with any pharmaceutical agent, adherence to relevant safety and ethical guidelines during research, development, and manufacturing is crucial.

Q11: How does the route of administration affect cGAMP efficacy?

A11: The route of cGAMP administration influences its efficacy. Intranasal administration of cGAMP-adjuvanted vaccines elicited strong mucosal and systemic immune responses, highlighting its potential for respiratory pathogens. [, ] Intratumoral injections of cGAMP-loaded nanoparticles showed promise in activating STING within the tumor microenvironment. []

Q12: What in vitro models are used to study cGAMP?

A12: Researchers utilize various cell lines, including primary human fibroblasts, peripheral blood mononuclear cells (PBMCs), and dendritic cells, to investigate the effects of cGAMP on immune responses. [, ]

Q13: What in vivo models are used to study cGAMP?

A13: Mouse models of cancer (e.g., melanoma, breast cancer), viral infections (e.g., HSV-1), and malaria have been instrumental in understanding the role of cGAMP in disease pathogenesis and its potential as a therapeutic target. [, , , , , ]

Q14: Are there any clinical trials investigating cGAMP?

A14: While the provided research doesn't mention specific clinical trials, the promising preclinical data suggests that cGAMP and its analogs are actively being explored for clinical translation, particularly in cancer immunotherapy.

Q15: Are there known resistance mechanisms to cGAMP-mediated immune activation?

A15: The research highlights potential mechanisms of resistance to cGAMP-mediated immunotherapy. Tumors may upregulate immune checkpoints like B7-H3 and S100A9, dampening the antitumor immune response despite STING activation. [] Targeting these checkpoints in conjunction with cGAMP-based therapies may be necessary to overcome resistance.

Q16: What are the challenges and strategies for delivering cGAMP to its target?

A16: Delivering cGAMP to its intracellular target, STING, presents challenges. Researchers are actively developing strategies to overcome these limitations:

A16: The research highlights potential biomarkers for monitoring the efficacy of cGAMP-based therapies. Upregulation of interferon-stimulated genes (ISGs) following cGAMP administration could serve as an indicator of STING pathway activation. [, ] Additionally, monitoring changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells, could provide insights into treatment response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)

![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)